
Estrogen receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvestrant, a selective estrogen receptor downregulator (SERD), is a pure competitive antagonist of estrogen receptor alpha (ERα). It binds to ERα, induces receptor degradation, and reduces cellular ER levels via accelerated protein turnover . Approved for treating hormone receptor-positive (HR+), metastatic breast cancer in postmenopausal women, Fulvestrant demonstrates efficacy in tamoxifen-resistant cases. In phase III trials, it achieved a 69% clinical benefit rate (partial response or stable disease >24 weeks) and prolonged median response duration (26 months) and survival (54 months) compared to historical controls . Administered as a monthly intramuscular injection (500 mg), its safety profile includes mild adverse effects such as vasodilation (4.6% incidence) and nausea, with minimal injection-site reactions (1.1%) . Unlike partial agonists (e.g., tamoxifen), Fulvestrant lacks estrogenic activity, avoiding cross-resistance with other endocrine therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Clinical Applications
1. Treatment of Advanced Breast Cancer
- Fulvestrant is primarily utilized in postmenopausal women with advanced estrogen receptor-positive breast cancer, especially those who have shown resistance to other treatments. Clinical trials have demonstrated a clinical benefit rate of approximately 69% in this population .
- In comparison with aromatase inhibitors like anastrozole, fulvestrant has shown similar efficacy in terms of time to progression and overall survival rates .
2. Combination Therapy
- Fulvestrant is often used in combination with other agents, such as CDK4/6 inhibitors (e.g., abemaciclib), to enhance therapeutic efficacy in patients with hormone receptor-positive breast cancer that has progressed after prior hormone therapy .
3. Mechanisms of Resistance
- Research indicates that fulvestrant can overcome resistance mechanisms associated with other antiestrogens. Its unique ability to downregulate estrogen receptors allows it to maintain effectiveness even when tumors have adapted to previous treatments .
Case Studies
Case Study 1: Fulvestrant in Tamoxifen-Resistant Patients
- In a global phase III trial involving postmenopausal women with tamoxifen-resistant breast cancer, fulvestrant was administered at doses of 250 mg and 500 mg. The results indicated that higher doses led to greater reductions in estrogen receptor levels and improved clinical outcomes compared to lower doses .
Case Study 2: Combination Therapy Efficacy
- A recent study assessed the combination of fulvestrant and abemaciclib in patients with HR-positive, HER2-negative advanced breast cancer. The combination was found to significantly improve progression-free survival compared to fulvestrant alone, demonstrating the importance of dual-targeting strategies in overcoming resistance .
Data Summary
Mechanism of Action
Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Comparison with Similar Estrogen Receptor Antagonists
Mechanism of Action and Receptor Interactions
- Fulvestrant : Reduces ERα half-life from ~5 hours (estradiol-bound) to <1 hour . Its efficacy relies on the nuclear localization sequence (NLS) of ERα; NLS mutations (e.g., K266/K268) impair degradation .
- Tamoxifen : Acts as an antagonist in breast tissue but an agonist in the uterus. Binds ERα with Kd = 32 nM , but mutant ERs (e.g., Y537S) show reduced sensitivity .
- AZD9496 : Orally bioavailable SERD with potency comparable to Fulvestrant. Effective against common ERα mutations .
Key Research Findings
- Mutant ER Resistance : Mutant ERα (Y537S, D538G) requires 2–19× higher antagonist concentrations than wild-type (WT) for suppression . Fulvestrant remains effective but with reduced potency against Y537S (IC₅₀ = 5.9 nM vs. WT = 0.3 nM) .
- Combination Therapy : Fulvestrant synergizes with CDK4/6 inhibitors (e.g., palbociclib), improving progression-free survival in HR+ metastatic disease .
- Structural Insights : Docking studies reveal Fulvestrant’s strong binding to ERα antagonist conformations (docking score: −10.38 kcal/mol), outperforming tamoxifen (−9.86 kcal/mol) .
Discussion of Critical Differences
- Administration : Fulvestrant’s intramuscular route ensures compliance but limits convenience compared to oral agents (e.g., AZD9496) .
- Resistance Profile : Fulvestrant’s ER degradation circumvents resistance seen with tamoxifen, but mutant ERs still pose challenges .
- Therapeutic Scope : Enclomiphene targets hypogonadism, a niche distinct from oncology-focused antagonists .
Biological Activity
Estrogen receptor antagonists play a crucial role in the treatment of estrogen-dependent cancers, particularly breast cancer. Among these, Estrogen Receptor Antagonist 2 (ERA-2) has garnered attention for its biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of ERA-2, including its mechanisms of action, effects on various tissues, and relevant case studies.
ERA-2 functions primarily by binding to the estrogen receptor (ER), inhibiting its ability to activate estrogen-responsive genes. The estrogen receptor has two activation functions: AF-1 located in the N-terminal domain and AF-2 located in the ligand-binding domain (LBD). The antagonist's effectiveness is largely attributed to its ability to disrupt the AF-2-mediated transcriptional activity of ER, which is essential for estrogen's effects on target tissues.
Key Findings:
- Tissue Selectivity : ERA-2 exhibits tissue-selective antagonistic effects. In some tissues, it can function as an agonist depending on the presence or absence of specific mutations in the ER, particularly in the AF-2 domain .
- Inverse Agonism : In certain contexts, such as in mutant ER models, ERA-2 can act as an inverse agonist, reducing baseline receptor activity even in the absence of estrogen .
Biological Activity and Effects
The biological activity of ERA-2 varies across different tissues, influencing various physiological processes:
Case Studies and Clinical Applications
ERA-2 has been evaluated in various clinical settings, demonstrating its effectiveness as a treatment for advanced breast cancer. Below are summarized findings from notable case studies:
-
Fulvestrant in Advanced Breast Cancer :
- A study involving postmenopausal women with advanced breast cancer showed that fulvestrant (an ER antagonist closely related to ERA-2) significantly improved outcomes for patients who had previously progressed on other antiestrogen therapies. Patients exhibited reduced tumor sizes and improved survival rates .
- Compassionate Use Program :
-
Resistance Mechanisms :
- Research has identified specific mutations in the ER that confer resistance to traditional antiestrogens. For instance, mutations like L540Q and D351Y were noted to switch antagonist effects to agonistic responses under certain conditions, highlighting the need for potent antagonists like ERA-2 to overcome such resistance .
Research Findings
Recent studies have expanded our understanding of ERA-2's biological activity:
- Transactivation Studies : Investigations into the transactivation functions of ER revealed that ERA-2 effectively inhibits estrogen-induced gene expression by preventing coactivator recruitment to AF-2 .
- Molecular Dynamics Simulations : Computational studies have shown that specific structural features of ERA-2 enhance its binding affinity and functional potency against mutant forms of ERα that are prevalent in resistant breast cancers .
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to characterize the mechanism of ERA2 as a pure antagonist versus a partial agonist?
To distinguish pure antagonists (e.g., ERA2) from partial agonists, use a combination of protease digestion assays (to detect conformational changes in the estrogen receptor, ER) and chimeric ER-VP16 constructs (to assess transcriptional activation in different cell/promoter contexts). Pure antagonists like ICI164,384 do not induce transcription even when bound to DNA, whereas partial agonists (e.g., 4-OH tamoxifen) show context-dependent agonist activity . Additionally, evaluate transcriptional profiles using ER mutants to confirm functional differences.
Q. How can researchers validate the specificity of ERA2 for ERα versus ERβ isoforms?
Employ isoform-selective transcriptional activation assays in cell lines transfected with ERα or ERβ. For example, use luciferase reporters under estrogen-responsive promoters. Compare ERA2’s inhibitory effects on ERα-mediated transcription (e.g., in MCF7 cells) versus ERβ-driven activity (e.g., in HEK293T models). Cross-validate with competitive binding assays using radiolabeled estradiol to determine binding affinities for each isoform .
Q. What standard in vivo models are used to assess ERA2’s bioavailability and antitumor efficacy?
Use xenograft models of ER+ breast cancer , such as MCF7 cell-derived tumors in immunodeficient mice. Administer ERA2 orally at varying doses (e.g., 0.2–50 mg/kg) and monitor tumor growth inhibition. Measure serum drug levels via LC-MS to correlate pharmacokinetics with efficacy. Include control groups treated with estradiol or other antagonists (e.g., tamoxifen) to benchmark activity .
Advanced Research Questions
Q. How can conflicting transcriptional outcomes of ERA2 in different cell lines be resolved?
Conflicting results often arise from differences in cell-specific cofactors or promoter architecture . To address this, perform genome-wide chromatin immunoprecipitation (ChIP-seq) to map ER-DNA binding sites in ERA2-treated cells. Combine with RNA-seq to identify differentially regulated genes. Use in silico tools to predict cofactor interactions (e.g., SRC-1, NCoR) that modulate ERA2’s activity. Validate findings in isogenic cell lines with CRISPR-edited cofactors .
Q. What experimental strategies mitigate off-target effects of ERA2 on non-ER nuclear receptors?
Screen ERA2 against a panel of nuclear receptors (e.g., glucocorticoid, progesterone) using transactivation assays . For example, transiently transfect cells with receptors linked to luciferase reporters. If off-target activity is detected, employ structural modeling (e.g., molecular docking) to identify residues responsible for cross-reactivity. Synthesize analogs with modified side chains to enhance selectivity, and validate using binding energy calculations (e.g., MM-GBSA) .
Q. How can researchers model the dose-dependent behavioral effects of ERA2 in preclinical studies?
In male rodent models, administer ERA2 at escalating doses (e.g., 1–10 μmol) and assess motivational behavior (e.g., holeboard tests) and hippocampal gene expression (e.g., qRT-PCR for ERα, GR, MR). Use nonlinear regression to identify the EC50 for behavioral and molecular effects. Ensure hormone levels (testosterone, estradiol) are measured to rule out systemic endocrine disruption .
Q. What integrated approaches reconcile discrepancies between in vitro and in vivo efficacy data for ERA2?
Combine physiologically based pharmacokinetic (PBPK) modeling with tissue-specific metabolomics . For example, compare ERA2’s stability in liver microsomes (in vitro) with its bioavailability in tumor tissue (in vivo). Use multiscale models to simulate drug distribution and receptor occupancy. Validate with ex vivo assays (e.g., tumor explants treated with ERA2) to bridge in vitro-in vivo gaps .
Methodological and Translational Questions
Q. How can machine learning enhance the classification of ERA2’s antagonist activity?
Train random forest or neural network models using high-content screening data (e.g., ER nuclear translocation, proliferation rates) from diverse ER+ cell lines. Feature selection should include ligand binding kinetics, transcriptomic profiles, and structural descriptors (e.g., molecular weight, logP). Validate models with external datasets from public repositories (e.g., ChEMBL) to predict novel analogs with improved potency .
Q. What protocols ensure reproducibility in ERA2’s effects across laboratories?
Standardize cell culture conditions (e.g., media composition, passage number) and ER expression levels (e.g., via flow cytometry). For in vivo studies, document animal strain, diet, and estrous cycle phase. Share raw data (e.g., dose-response curves, RNA-seq FASTQ files) in repositories like Figshare. Adopt OECD guidelines (e.g., Test No. 455) for ER transcriptional activation assays .
Q. How can ERA2’s therapeutic potential be optimized for resistant ER+ cancers?
Test ERA2 in combination with CDK4/6 inhibitors (e.g., palbociclib) or PI3K pathway blockers (e.g., alpelisib) in patient-derived xenografts (PDXs). Use RNA-seq to identify resistance markers (e.g., ESR1 mutations, HER2 upregulation). Develop bifunctional degraders (PROTACs) linking ERA2 to E3 ligase ligands to enhance ERα degradation .
Properties
Molecular Formula |
C26H31F4N5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1 |
InChI Key |
GRCKMGXTYAMEJC-VDABOFBKSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.